N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O3S2.ClH/c1-25(2)12-13-26(21-24-20-17(23)5-3-6-18(20)30-21)19(27)7-4-14-31(28,29)16-10-8-15(22)9-11-16;/h3,5-6,8-11H,4,7,12-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNQALUBVNQJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride is a complex organic compound with significant potential in pharmacological applications. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a fluorobenzo[d]thiazole moiety, and a sulfonyl group. Its molecular formula is , with a molecular weight of approximately 409.9 g/mol.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in neuropharmacology and oncology. The following sections detail its mechanisms of action, therapeutic potential, and relevant case studies.
1. Anticancer Activity
The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. Studies have demonstrated that it interacts with specific molecular targets involved in cell proliferation and apoptosis.
- Cell Line Studies : In vitro studies have revealed that this compound significantly reduces the viability of cancer cells through apoptosis induction and cell cycle arrest.
2. Neuropharmacological Effects
The compound's structural features suggest potential neuroprotective effects, which have been explored in animal models for neurodegenerative diseases.
- Animal Model Studies : In vivo studies using rodent models have indicated that the compound may enhance cognitive functions and exhibit anticonvulsant properties, making it a candidate for further research in treating conditions such as epilepsy and Alzheimer's disease.
Case Studies
-
Antitumor Efficacy :
- A study conducted on various human cancer cell lines (e.g., breast, lung, and prostate cancer) indicated that the compound exhibits IC50 values ranging from 5 to 15 µM, showcasing its potential as an anticancer agent .
- Neurotoxicity Assessment :
- Binding Affinity Studies :
Comparative Analysis
The following table summarizes key characteristics of this compound compared to similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C19H22ClF2N3O2S | Anticancer and neuroprotective properties |
| N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride | C19H20ClFN4O3S | Notable antitumor activity against various human cell lines |
| Benzothiazole derivatives | Varies | Known for diverse biological activities including antimicrobial and anticancer properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Hydrochloride (CAS 1215321-47-3)
- Structural Differences : Replaces the 4-fluorophenylsulfonyl group with a piperidin-1-ylsulfonyl substituent.
- Implications :
- Hydrophobicity : The piperidine ring increases lipophilicity compared to the fluorophenyl group.
- Electron Density : Piperidine’s nitrogen may enhance hydrogen-bond acceptor capacity versus the electron-withdrawing fluorine in the target compound.
- Synthesis : Similar coupling strategies (e.g., carbodiimide-mediated amidation) but diverges in sulfonylation reagents .
S-Alkylated 1,2,4-Triazole Derivatives (Compounds 10–15 in )
- Core Structure : Features a 1,2,4-triazole ring instead of a benzothiazole.
- Functional Groups: Retains fluorophenylsulfonyl and dimethylaminoethyl motifs.
- Key Data: Property Target Compound Triazole Derivatives (e.g., Compound 10) νC=S (IR) 1247–1255 cm⁻¹ Absent (tautomer-dependent) Bioactivity Undisclosed in evidence Potential enzyme inhibition (e.g., carbonic anhydrase) inferred from sulfonamide analogs Synthetic Route Multi-step alkylation/sulfonylation Cyclocondensation of hydrazinecarbothioamides
Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
- Structural Contrast : Replaces the benzothiazole-sulfonamide core with a pyridinecarboxamide scaffold.
- Functional Similarities : Fluorinated aromatic rings and sulfonamide-like polarity.
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (Compound 12b in )
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
